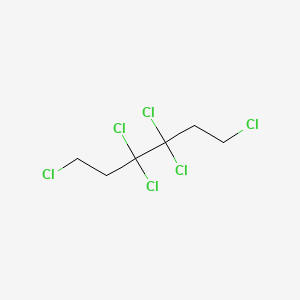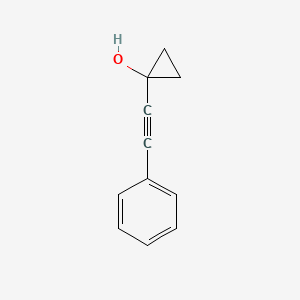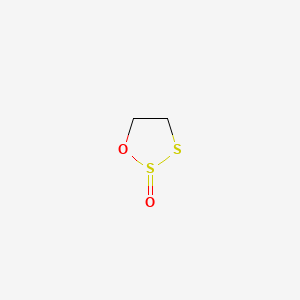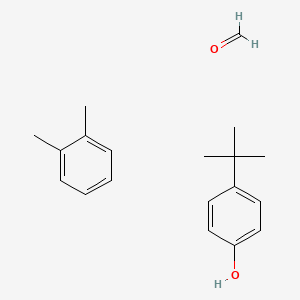
Anhydrolactarorufin A
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Anhydrolactarorufin A is a sesquiterpenoid compound isolated from certain species of the Lactarius genus, particularly Lactarius torminosus and Lactarius trivialis Sesquiterpenoids are a class of terpenes that consist of three isoprene units and are known for their diverse biological activities
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Anhydrolactarorufin A typically involves the extraction from natural sources, such as Lactarius mushrooms. The process includes:
Extraction: Fresh or frozen mushrooms are subjected to solvent extraction using organic solvents like methanol or ethanol.
Characterization: The isolated compound is characterized using spectroscopic methods like IR and NMR spectroscopy to confirm its structure.
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through laboratory-scale extraction and purification from natural sources.
化学反応の分析
Types of Reactions: Anhydrolactarorufin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used reducing agents.
Solvents: Reactions are typically carried out in organic solvents such as dichloromethane (DCM) or tetrahydrofuran (THF).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or alkanes.
科学的研究の応用
Anhydrolactarorufin A has several scientific research applications, including:
作用機序
The mechanism of action of Anhydrolactarorufin A involves its interaction with specific molecular targets and pathways. While detailed studies are still ongoing, it is believed that the compound exerts its effects by:
Binding to Enzymes: this compound may inhibit or activate certain enzymes, leading to changes in metabolic pathways.
Modulating Signaling Pathways: The compound can influence signaling pathways involved in cell growth, apoptosis, and inflammation.
類似化合物との比較
Anhydrolactarorufin A can be compared with other sesquiterpenoids isolated from Lactarius species, such as:
- Lactarorufin A
- Blennin C
- Deconjugated Blennin A
- 15-Hydroxyblennin A
Uniqueness: this compound is unique due to its specific chemical structure and the distinct biological activities it exhibits. While other sesquiterpenoids share some similarities, this compound’s specific interactions with molecular targets set it apart .
特性
CAS番号 |
58757-92-9 |
|---|---|
分子式 |
C15H20O3 |
分子量 |
248.32 g/mol |
IUPAC名 |
(8aR,9S)-9-hydroxy-5,7,7-trimethyl-1,4,6,8,8a,9-hexahydroazuleno[5,6-c]furan-3-one |
InChI |
InChI=1S/C15H20O3/c1-8-4-9-12(7-18-14(9)17)13(16)11-6-15(2,3)5-10(8)11/h11,13,16H,4-7H2,1-3H3/t11-,13+/m1/s1 |
InChIキー |
NSTRZEDMEPEPFC-YPMHNXCESA-N |
異性体SMILES |
CC1=C2CC(C[C@H]2[C@@H](C3=C(C1)C(=O)OC3)O)(C)C |
正規SMILES |
CC1=C2CC(CC2C(C3=C(C1)C(=O)OC3)O)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[3-(4-Fluorophenyl)-1-benzofuran-7-yl]-3-hydroxypropan-2-one](/img/structure/B14614766.png)


![N-[(E)-2-methylhept-2-enyl]pyrrolidine-1-carboxamide](/img/structure/B14614782.png)


![[1,1'-Biphenyl]-4-yl bis(2,3-dimethylphenyl) phosphate](/img/structure/B14614807.png)
![1-[3-(Trifluoromethyl)phenyl]pyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14614814.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-methyl-6-nitrophenol)](/img/structure/B14614818.png)


![2-[Dichloro(nitro)methyl]-1-methyl-4,5-dihydro-1H-imidazole](/img/structure/B14614841.png)
![2,2'-[Diselane-1,2-diylbis(methylene)]dibenzaldehyde](/img/structure/B14614844.png)

